molecular formula C15H24ClNO6 B595488 Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride CAS No. 183322-17-0

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride

Cat. No.: B595488
CAS No.: 183322-17-0
M. Wt: 349.808
InChI Key: CVAXGYHQKOQSDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride typically involves the esterification of 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid with ethanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions generally include:

    Temperature: Room temperature

    Catalyst: Acidic catalyst (e.g., sulfuric acid)

    Solvent: Ethanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To ensure consistent product quality and yield.

    Purification steps: Including crystallization and filtration to obtain the pure hydrochloride salt.

    Quality control: Ensuring the product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride undergoes various chemical reactions, including:

    Substitution reactions: Due to the presence of amino and ester groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution reactions: Typically involve reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation and reduction: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Produces 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid.

    Substitution: Can yield various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride is primarily related to its role as an intermediate in the synthesis of Erlotinib. Erlotinib inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase by binding to the ATP-binding site of the receptor . This inhibition blocks the signal transduction pathways involved in cell proliferation and survival, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride can be compared with other similar compounds such as:

  • Ethyl 2-amino-6-methylbenzoate
  • Ethyl 2-amino-5-methylbenzoate
  • Ethyl 6-amino-3,4-dimethoxybenzoate
  • Ethyl 2-amino-5-methoxybenzoate

These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity . The unique combination of amino and methoxyethoxy groups in this compound contributes to its specific applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO6.ClH/c1-4-20-15(17)11-9-13(21-7-5-18-2)14(10-12(11)16)22-8-6-19-3;/h9-10H,4-8,16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAXGYHQKOQSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)OCCOC)OCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743447
Record name Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183322-17-0
Record name Benzoic acid, 2-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183322-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester, hydrochloride (1:1)
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